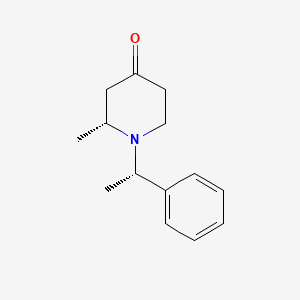

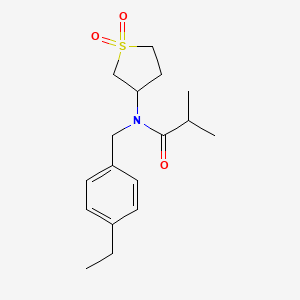

(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

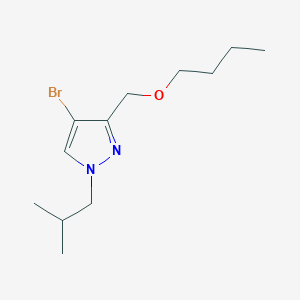

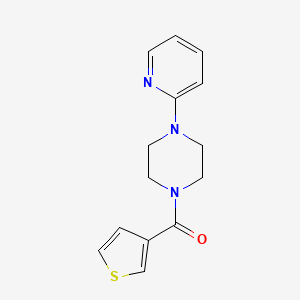

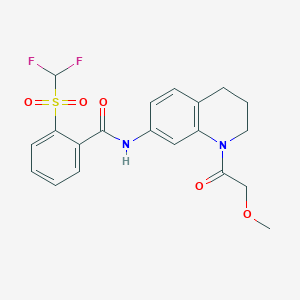

“®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one” is a derivative of piperidine . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one” is C14H19NO .

Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .

Aplicaciones Científicas De Investigación

Neurological Disorder Research

- Research has shown that compounds based on a similar template, like (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one, have been developed for their potential in treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder. These molecules exhibit varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, making them of interest in neuroscience and pharmacology research (Kharkar et al., 2009).

Analgesic Research

- A study conducted in 1976 explored the analgesic activity of a series of N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, which includes compounds structurally related to (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one. This research highlighted the potency and safety margin of these compounds, making them significant in the development of new pain relief drugs (van Bever et al., 1976).

Molecular Structure and Synthesis Studies

- A study in 2017 focused on the synthesis and characterization of N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones, which are closely related to (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one. This research contributes to the understanding of the molecular structure, conformation, and biological properties of such compounds (Mohanraj & Ponnuswamy, 2017).

Conformational Analysis in Medicinal Chemistry

- Research into the conformational properties of piperidin-4-ones, which include (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one, provides crucial insights into their behavior and potential applications in medicinal chemistry. Such studies are essential for the rational design of new therapeutic agents (Rauk et al., 1983).

Crystallographic and Bioactivity Studies

- In-depth crystallographic studies and analyses of the bioactivity of compounds structurally similar to (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one enhance the understanding of their physical properties and potential applications in drug development (Khan et al., 2013).

Safety and Hazards

Direcciones Futuras

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .

Propiedades

IUPAC Name |

(2R)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGIRAQPVLKDBV-NEPJUHHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2755411.png)

![(6-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2755415.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-3-chloropyridine](/img/structure/B2755416.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2755419.png)

![N-(3-chloro-2-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755420.png)

![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B2755427.png)

![[4-(4-Methoxybenzenecarbothioyl)piperazin-1-yl]-phenylmethanethione](/img/structure/B2755428.png)